2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 This compound is characterized by the presence of two bromine atoms, an ethoxy group, a hydroxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde can be synthesized through a multi-step process involving bromination, ethoxylation, and formylation reactions. The starting material is typically a substituted phenol, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. Finally, the aldehyde group is introduced through a formylation reaction using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and ethoxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: 2,3-Dibromo-5-ethoxy-4-hydroxybenzoic acid.
Reduction: 2,3-Dibromo-5-ethoxy-4-hydroxybenzyl alcohol.
Substitution: 2,3-Dimethoxy-5-ethoxy-4-hydroxybenzaldehyde or 2,3-Dithiocyanato-5-ethoxy-4-hydroxybenzaldehyde.
Scientific Research Applications
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and aldehyde group are key functional groups that contribute to its reactivity. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethoxy and hydroxy groups enhance its solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde can be compared with other similar compounds such as:
3,5-Dibromo-4-hydroxybenzaldehyde: Lacks the ethoxy group, making it less soluble in organic solvents.
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde: Contains a methoxy group instead of an ethoxy group, which affects its reactivity and solubility.
2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde: Similar structure but with a different position of the hydroxy group, leading to variations in its chemical properties.
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAJTHKPEQTMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.